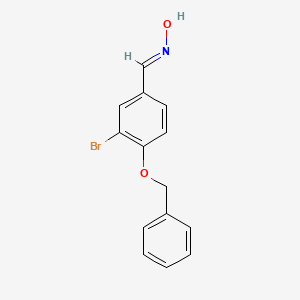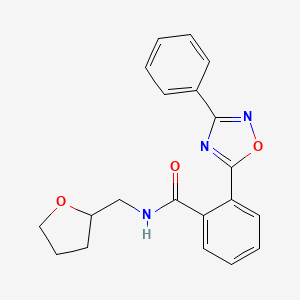![molecular formula C18H19N3O4 B5544264 2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)
2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Benzamide derivatives are typically synthesized through condensation reactions involving benzoyl chlorides, amines, or through the reaction of carboxylic acids with amides or hydrazides. A common approach involves the Knoevenagel condensation or similar condensation reactions for the synthesis of benzylidene derivatives (Alves de Souza et al., 2010).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and Raman spectroscopy. These techniques help in understanding the crystal packing, hydrogen bonding patterns, and overall molecular geometry. For example, studies on similar compounds have highlighted the importance of strong and weak hydrogen bonds in the crystal packing of benzamide derivatives (Dey et al., 2021).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic aromatic substitutions, and complexation reactions with metals. These reactions are influenced by the substituents present on the benzamide ring and can lead to a wide range of products with diverse chemical properties (Ahmed, 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in material science and pharmaceuticals. These properties are significantly affected by the nature of the substituents and the molecular structure. For instance, the presence of methoxy groups can influence the solubility and melting point of these compounds (Zhu, 2011).
Chemical Properties Analysis
Benzamide derivatives exhibit a wide range of chemical properties based on their functional groups. These compounds can show varied reactivity towards acids, bases, reducing agents, and can form complexes with metals. The chemical behavior can be tailored by modifying the substituents on the benzamide core, leading to materials with desired chemical properties for specific applications (Lei et al., 2016).
Applications De Recherche Scientifique
Synthesis of Novel Pyrimidine Derivatives :
- A study by Mahmoud et al. (2011) details the synthesis of novel pyrimidine derivatives, including 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, which is related to the compound . These compounds were investigated for anti-avian influenza (H5N1) virus activity but did not exhibit significant antiviral effects (Mahmoud et al., 2011).
Synthesis of Benzothiazine and Acrylamide Compounds :
- Research by Souza et al. (2010) includes the synthesis of various benzothiazine and acrylamide compounds, highlighting the preparation of derivatives like (2Z)-2-(4-methoxybenzylidene)-6-nitro-4H-benzo[1,4]thiazin-3-one. This work demonstrates the versatility of such compounds in chemical synthesis (Souza et al., 2010).
Synthesis and Structural Characterization of Metal Complexes :
- A study by Khan et al. (2018) explores the synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II), and Zn(II) complexes. This research offers insights into the structural properties and potential applications of such complexes (Khan et al., 2018).
Antimicrobial and Anticancer Potentials of Thiazolidin-4-One Derivatives :
- Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, including N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide. These compounds were evaluated for antimicrobial and anticancer activities, highlighting their potential in medicinal chemistry (Deep et al., 2016).
Antifungal Evaluation of N-(4-Halobenzyl)amides :
- Montes et al. (2016) conducted a study on the synthesis and antifungal evaluation of N-(4-halobenzyl)amides. This research adds to the understanding of the antimicrobial properties of compounds related to the one (Montes et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-14-9-7-13(8-10-14)11-20-21-17(22)12-19-18(23)15-5-3-4-6-16(15)25-2/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPFTECXYJGSFW-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)


![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)
![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)